

Introduction: A Versatile Building Block in Modern Synthesis

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Compound of Interest

Compound Name: *2'-Fluoro-4'-methoxyacetophenone*

Cat. No.: *B1349110*

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2'-Fluoro-4'-methoxyacetophenone is a substituted aromatic ketone that has emerged as a crucial intermediate in the landscape of pharmaceutical and chemical research.[1] Its strategic placement of fluoro, methoxy, and acetyl functional groups on the phenyl ring provides a versatile platform for constructing more complex molecular architectures.[1] The electron-donating methoxy group and the electron-withdrawing, sterically small fluorine atom create a unique electronic and steric environment, influencing the molecule's reactivity and making it an ideal precursor for a range of chemical transformations.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals aiming to leverage this compound in their synthetic endeavors. It is particularly noted for its role as a building block in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs. [1]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. The data presented below, compiled from verified chemical databases and suppliers, serves as a primary reference for handling, reaction setup, and purification.

Chemical and Physical Data

The physical state of **2'-Fluoro-4'-methoxyacetophenone**, a white to light yellow crystalline powder at room temperature, dictates its handling and storage requirements.[1][2] Its melting point range is a critical parameter for purity assessment and for planning reactions that require elevated temperatures.

Property	Value	Source(s)
CAS Number	74457-86-6	[1][2][3][4][5][6]
Molecular Formula	C ₉ H ₉ FO ₂	[1][2][5][6]
Molecular Weight	168.16 g/mol	[2][3][4][5]
IUPAC Name	1-(2-fluoro-4-methoxyphenyl)ethan-1-one	[4][6]
Synonyms	4-Acetyl-3-fluoroanisole, 2-Fluoro-4-methoxyacetophenone	[2][4][7]
Appearance	White to light yellow crystal powder	[1][2]
Melting Point	52-54 °C	[2][3]
Boiling Point	80-85 °C at 0.1 mmHg	[1][2]
Flash Point	>113 °C (>230 °F) - closed cup	[2][3]
Water Solubility	Insoluble	[2]
Storage	Sealed in dry, Room Temperature	[1][2]

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of the synthesized or procured material. The following table summarizes key spectral features.

Spectroscopic Technique	Key Features	Source(s)
¹ H NMR	Consistent with structure	[8][9]
¹³ C NMR	Spectrum available	[4]
Mass Spec (GC-MS)	m/z Top Peak: 153; 2nd Highest: 168; 3rd Highest: 110	[4]
Infrared (IR)	Spectrum available	[4][9]

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most prevalent and industrially relevant synthesis of **2'-Fluoro-4'-methoxyacetophenone** is the Friedel-Crafts acylation of 3-fluoroanisole.[2][10] This reaction is a cornerstone of electrophilic aromatic substitution and provides a direct route to the target ketone.

Mechanistic Rationale

The causality behind this reaction choice lies in its efficiency and high regioselectivity. The reaction proceeds via the formation of a highly reactive acylium ion, which acts as the electrophile.[11][12][13]

- **Generation of the Electrophile:** The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates to the chlorine atom of the acylating agent (acetyl chloride or acetic anhydride), polarizing the C-Cl bond.[11][13] This complex then dissociates to form a resonance-stabilized acylium ion (CH₃CO⁺). This ion is not prone to rearrangement, a significant advantage over Friedel-Crafts alkylation.[12][14]
- **Electrophilic Attack:** The electron-rich aromatic ring of 3-fluoroanisole attacks the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to resonance, while the fluorine (-F) is a deactivating, ortho-, para-directing group due to induction. The powerful directing effect of the methoxy group ensures the incoming acyl group is directed primarily to the position ortho to it (and meta to the fluorine), yielding the desired 2'-fluoro-4'-methoxy isomer.

- Rearomatization: The resulting intermediate, a non-aromatic carbocation (arenium ion), is deprotonated to restore aromaticity, yielding the final product.[13] The AlCl_3 catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[12][15]

Synthesis Workflow Diagram



Figure 1: Friedel-Crafts Acylation Workflow

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Caption: Friedel-Crafts acylation of 3-fluoroanisole.

Experimental Protocol

This protocol is adapted from established patent literature and represents a self-validating system for laboratory-scale synthesis.[10]

Materials:

- 3-Fluoroanisole
- Dichloroethane (solvent)
- Aluminum trichloride (AlCl_3)
- Acetyl Chloride

- Ice Water
- Methanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a flask equipped with a stirrer and under an inert atmosphere, add dichloroethane and 3-fluoroanisole. Cool the mixture to 0 °C with an ice bath.[10]
- **Catalyst Addition:** Slowly add aluminum trichloride to the cooled, stirring solution. The choice of a strong Lewis acid like AlCl_3 is critical for activating the acetyl chloride.[10]
- **Acylation Agent Addition:** Drip acetyl chloride into the reaction mixture while maintaining the temperature between 0-10 °C. The slow addition is crucial to control the exothermic reaction. After the addition is complete, allow the reaction to incubate for 1 hour at this temperature. [10]
- **Reaction Quench:** Carefully pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride-ketone complex.[10]
- **Extraction:** Separate the organic layer. Wash the organic layer with water to remove any remaining inorganic impurities.
- **Concentration:** Concentrate the organic layer under reduced pressure to remove the dichloroethane solvent.[10]
- **Purification:** Recrystallize the resulting crude solid from methanol to obtain the final product as white crystals.[10] The choice of methanol for recrystallization is based on the differential solubility of the product and impurities.

Reactivity and Applications in Drug Development

The synthetic utility of **2'-Fluoro-4'-methoxyacetophenone** stems from the reactivity of its functional groups, primarily the acetyl group and the activated aromatic ring. It serves as a versatile building block for more complex molecules.[1]

Key Reactions

- Aldol Condensation: The acetyl group's α -protons are acidic and can be deprotonated to form an enolate. This enolate can then react with various benzaldehydes in an aldol condensation to form chalcone derivatives.[\[16\]](#)[\[17\]](#) Chalcones are important pharmacophores found in many biologically active compounds.[\[16\]](#)[\[17\]](#)
- Mannich Reaction: It can participate as the ketone component in Mannich reactions, reacting with formaldehyde and a secondary amine to produce β -amino-carbonyl compounds, also known as Mannich bases.[\[16\]](#)[\[17\]](#)
- Nucleophilic Aromatic Substitution: The fluorine atom, while generally a poor leaving group in S_NAr reactions, can be substituted under specific conditions, particularly if the ring is further activated.

Role as a Synthetic Intermediate

This compound is a key starting material for multi-step syntheses in medicinal chemistry. Its structure is embedded within numerous patented compounds and research molecules.

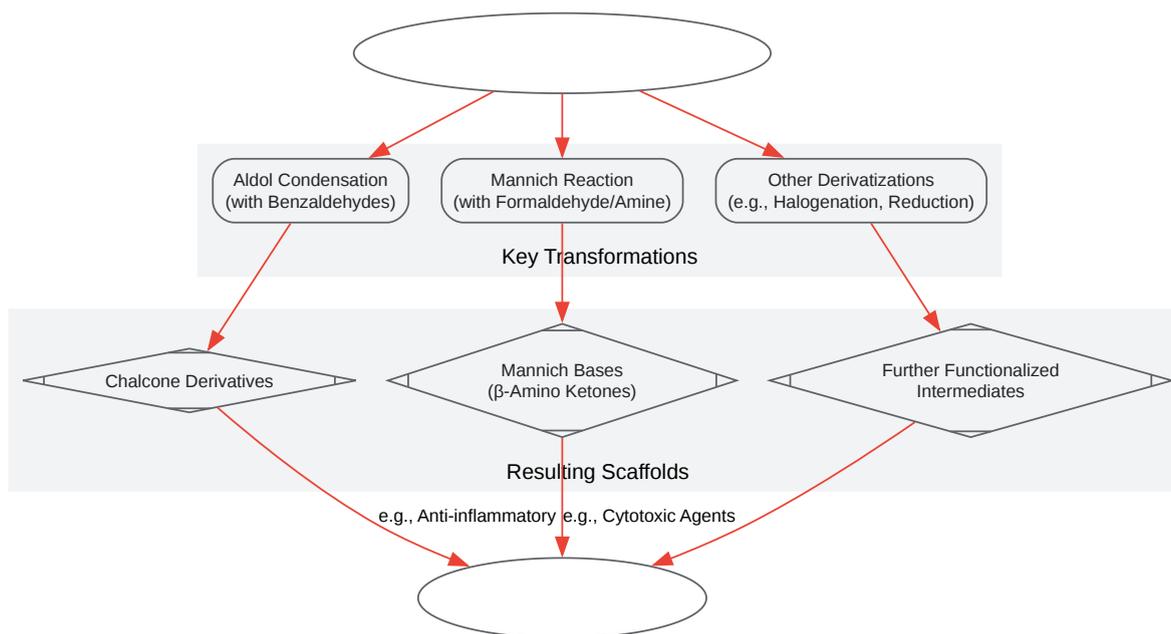


Figure 2: Role as a Synthetic Intermediate

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Caption: Synthetic pathways originating from the title compound.

Analytical Methodologies

Confirming the identity and purity of **2'-Fluoro-4'-methoxyacetophenone** is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.

General GC-MS Protocol

This protocol provides a self-validating framework for the analysis. Specific parameters should be optimized for the available instrumentation.

Objective: To confirm the identity and assess the purity of **2'-Fluoro-4'-methoxyacetophenone**.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: Perform a splitless injection to maximize sensitivity.[18]
 - Temperature Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.
 - MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.[18]
- Data Analysis:
 - Identification: The compound is identified by comparing its retention time and the acquired mass spectrum with a reference standard or library data.[18] The expected molecular ion peak (M^+) is at m/z 168, with a prominent fragment from the loss of a methyl group ($M-15$) at m/z 153.[4]
 - Purity Assessment: Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks (assuming similar response factors). High purity is often reported as $\geq 98\%$ or 99% by GC.[1][3][6]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS).[19]

Hazard Category	GHS Information	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][19]
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][19]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][19]
Personal Protective Equipment (PPE)	N/A	Always use in a well-ventilated area or fume hood. Wear standard PPE including safety glasses (eyeshields), gloves, and a lab coat.[3][19]
Storage	WGK Germany: 3	Store in a well-ventilated place. Keep container tightly closed and sealed in a dry environment.[2][3][19]

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